N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-4-9-15(10-12(11)2)20(18,19)16(3)13-5-7-14(17)8-6-13/h4-10,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAVCJKSZDAUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide typically involves the sulfonation of a suitable precursor. One common method is the reaction of 4-hydroxyaniline with 3,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents is also made with consideration for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group (-OH) on the para-substituted phenyl ring undergoes oxidation. While specific reagents are not explicitly detailed in available literature, analogous sulfonamide systems suggest plausible pathways:
Proposed Oxidation Pathways
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO₄ (acidic) | Quinone derivative | Elevated temperatures, acidic media |
| O₂ (catalytic) | Radical intermediates | Photocatalytic or metal-catalyzed systems |
The oxidation modifies the electronic properties of the aromatic system, potentially enhancing biological activity or enabling further functionalization .
Functional Group Reactivity
The compound’s structure allows for targeted modifications:
Sulfonamide Group
-
Hydrolysis : Under strongly acidic (H₂SO₄) or basic (NaOH) conditions, the sulfonamide bond may cleave to yield sulfonic acids and amines.
-
Alkylation : Reacts with alkyl halides to form N-alkylated derivatives, altering solubility and bioactivity.
Methyl Substituents
-
Halogenation : Electrophilic substitution (e.g., bromination) occurs preferentially at the ortho/para positions relative to methyl groups.
Stability and By-Product Analysis
Degradation studies indicate:
Scientific Research Applications
Cancer Treatment
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide has shown promising results in the field of oncology. Its structural similarity to other sulfonamides allows it to exhibit anti-cancer properties through multiple mechanisms:
- Induction of Apoptosis : The compound has been observed to induce apoptosis in various malignant cell lines. For instance, studies indicate that it can significantly reduce the viability of human prostate carcinoma cells by increasing reactive oxygen species levels, leading to cell cycle arrest and apoptosis .
- Broad-Spectrum Antitumor Activity : this compound demonstrates efficacy against several types of cancer, including breast and lung cancers. Its ability to inhibit tumor growth makes it a candidate for chemopreventive strategies .
Case Study: Prostate Cancer
In a controlled study, this compound was tested on LNCaP (androgen-dependent) and DU145 (androgen-independent) prostate cancer cell lines. The results showed a concentration-dependent decrease in cell number with IC50 values indicating higher sensitivity in LNCaP cells .
Neuroprotective Effects
The compound's neuroprotective properties have also been explored. It has been suggested that this compound may help in conditions like Alzheimer's disease by acting as an inhibitor of acetylcholinesterase (AChE), thereby enhancing cholinergic neurotransmission .
Enzyme Inhibition
Research indicates that sulfonamide derivatives can inhibit AChE effectively:
- Mechanism : These compounds compete with the substrate for the active site of the enzyme, leading to reduced breakdown of acetylcholine and improved synaptic transmission.
- Therapeutic Potential : This mechanism positions this compound as a potential therapeutic agent for cognitive disorders.
Other Biological Activities
Beyond its applications in cancer and neuroprotection, this compound exhibits various other biological activities:
- Anti-inflammatory Properties : Some studies suggest that sulfonamides can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response .
- Potential Use in Endothelin-Mediated Disorders : The compound may serve as an endothelin antagonist useful for treating conditions like hypertension and heart diseases by inhibiting endothelin peptide interactions with their receptors .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below compares the target compound with key structural analogs from the literature:
Physicochemical Properties
- Hydrogen Bonding : N-(4-Hydroxyphenyl)benzenesulfonamide forms intermolecular N–H⋯O and O–H⋯O hydrogen bonds, enhancing crystallinity and solubility . The target compound’s hydroxyl and sulfonamide groups likely exhibit similar behavior.
- Optical Activity : The (S)-configured analog in shows an optical rotation of [α]D²⁰ +2.5 (c 1.06, CHCl₃), highlighting the role of stereochemistry in biological interactions .
- Thermal Stability: Sulfonamides with methyl substituents (e.g., N,4-dimethyl analog) demonstrate improved thermal stability compared to non-methylated derivatives .
Key Research Findings and Discrepancies
- Molecular Formula Conflict : reports the target compound’s formula as C₁₄H₁₉N₃O₄S, which includes three nitrogen atoms. This conflicts with the conventional sulfonamide structure (one nitrogen in –SO₂NH–). Further validation is required to resolve this discrepancy .
- Biological Data Gap : Unlike fenretinide, direct biological data for the target compound are absent in the provided evidence. Future studies should prioritize cytotoxicity and pharmacokinetic profiling.
Biological Activity
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide, commonly referred to as Fenretinide, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Fenretinide has been studied for its potential anticancer , antiviral , and antimicrobial properties. Its structure allows it to interact with various biological targets, leading to multiple therapeutic applications.
Anticancer Activity
Fenretinide exhibits notable anticancer effects through several mechanisms:
- Inhibition of Cell Growth : It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This is achieved via retinoid-receptor-dependent and independent pathways.
- Reactive Oxygen Species (ROS) Generation : Fenretinide has been shown to induce ROS production, contributing to its cytotoxic effects on tumor cells.
- Targeting Specific Enzymes : The compound inhibits dihydroceramide Δ4-desaturase 1 (DEGS1), which is involved in ceramide metabolism, further enhancing its anticancer potential.
The mechanisms by which Fenretinide exerts its biological effects are multifaceted:
- Lysosomal Membrane Permeabilization : This leads to the release of cathepsin D into the cytosol, promoting apoptosis in cancer cells.
- Inhibition of Viral Entry : Fenretinide has demonstrated efficacy against SARS-CoV-2 by suppressing spike protein-mediated membrane fusion.
- Antioxidant Properties : In addition to its pro-apoptotic effects, Fenretinide also exhibits antioxidant activity that may protect normal cells from oxidative stress during treatment .
In Vitro Studies
Recent studies have highlighted Fenretinide's effectiveness against various cancer cell lines. For example:
- A study reported that Fenretinide significantly inhibited the growth of breast cancer cells in vitro, with IC50 values indicating potent activity at low concentrations.
- Another investigation demonstrated that it effectively reduced the viability of melanoma cells through ROS-mediated pathways .
In Vivo Studies
Animal models have also been utilized to evaluate the therapeutic potential of Fenretinide:
- In murine models, administration of Fenretinide led to a marked reduction in tumor size and improved survival rates compared to control groups.
- Studies have indicated that Fenretinide accumulates preferentially in breast tissue, suggesting a targeted approach for breast cancer therapy.
Data Tables
The following table summarizes key findings related to the biological activity and mechanisms of action of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
